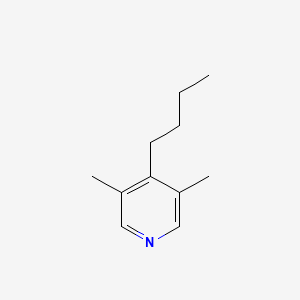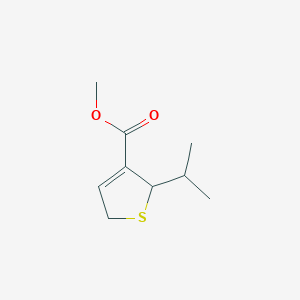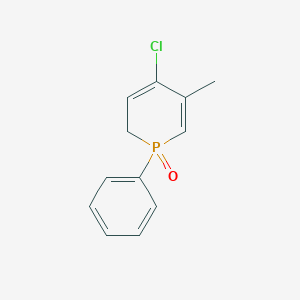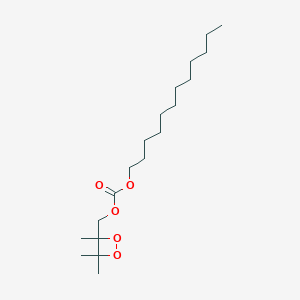
Carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester: is a complex organic compound known for its unique structure and properties This compound features a dodecyl chain attached to a carbonic acid ester, which is further linked to a 3,4,4-trimethyl-1,2-dioxetane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester typically involves multiple steps:
Formation of the Dioxetane Ring: The dioxetane ring can be synthesized through the reaction of suitable precursors under controlled conditions. For instance, the reaction of a ketone with a peroxide in the presence of a catalyst can yield the dioxetane ring.
Esterification: The dodecyl chain is introduced through an esterification reaction. This involves reacting dodecanol with carbonic acid or its derivatives in the presence of a dehydrating agent like sulfuric acid or a catalyst such as p-toluenesulfonic acid.
Coupling: The final step involves coupling the dioxetane ring with the dodecyl ester. This can be achieved through a nucleophilic substitution reaction where the dioxetane moiety is introduced to the ester under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques like distillation and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The dioxetane ring can undergo oxidation reactions, often leading to the formation of carbonyl compounds.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its chemiluminescent properties, which are useful in analytical techniques and sensors.
Biology
In biological research, it can be used as a probe to study oxidative stress and other biochemical processes.
Medicine
Industry
In the industrial sector, it can be used in the development of new materials and coatings that require specific chemical properties.
作用機序
The mechanism by which carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester exerts its effects is primarily through its ability to undergo chemiluminescent reactions. The dioxetane ring, upon decomposition, releases energy in the form of light. This process involves the formation of an excited state intermediate, which then relaxes to the ground state, emitting photons.
類似化合物との比較
Similar Compounds
- Carbonic acid, dodecyl methyl ester
- Carbonic acid, dodecyl ethyl ester
- Carbonic acid, dodecyl propyl ester
Uniqueness
What sets carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester apart is the presence of the dioxetane ring, which imparts unique chemiluminescent properties not found in the other similar compounds. This makes it particularly valuable in applications requiring light emission, such as in sensors and imaging technologies.
特性
CAS番号 |
109123-67-3 |
|---|---|
分子式 |
C19H36O5 |
分子量 |
344.5 g/mol |
IUPAC名 |
dodecyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
InChI |
InChI=1S/C19H36O5/c1-5-6-7-8-9-10-11-12-13-14-15-21-17(20)22-16-19(4)18(2,3)23-24-19/h5-16H2,1-4H3 |
InChIキー |
DFFWXYPOSUQSMQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC(=O)OCC1(C(OO1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B14322617.png)
![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)
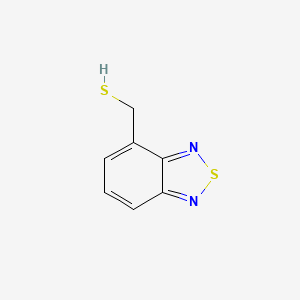


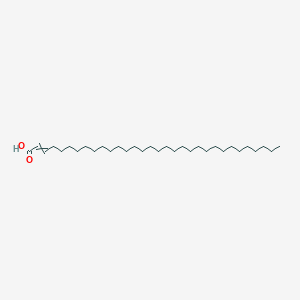
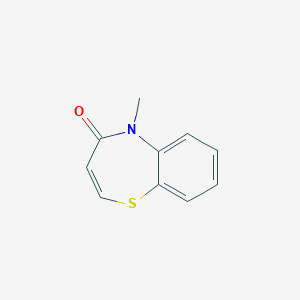

![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
![Bis[4-(ethylamino)phenyl]methanone](/img/structure/B14322663.png)
